Epimedokoreanin B

Antibacterial Enzyme Inhibition Prenylated Flavonoids

Epimedokoreanin B (EKB) solves potency gaps in bacterial neuraminidase research. Key differentiators: • Neuraminidase IC50 = 0.17 µM (500-fold > luteolin) • Stabilizes G4 structures in c-Myc, c-KIT, Bcl-2, k-RAS oncogenes • Induces paraptosis in NSCLC; inhibits MCOLN1/TRPML1 in TNBC • ≥98% HPLC purity; research-use only; global shipping available.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B180691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedokoreanin B
Synonyms2-(3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
epimedokoreanin B
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3
InChIKeyQLZMBCVLWOJASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Epimedokoreanin B: Key Specifications


Epimedokoreanin B (EKB) is a prenylated flavonoid isolated from Epimedium koreanum Nakai, characterized by the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. It possesses two prenyl groups at the C8 and C5′ positions of its flavonoid backbone, a structural motif that critically enhances its biological activity compared to non-prenylated parent flavonoids. EKB has demonstrated quantifiable activity across multiple therapeutic axes, including anticancer, anti-inflammatory, antibacterial, and anti-diabetic complications, with primary evidence generated from validated in vitro enzymatic and cellular assays [1][2][3].

Workflow
Prenylated flavonoid probe for enzyme inhibition and cell-model studies
Selection Context
Bacterial neuraminidase, G-quadruplex, and autophagic pathway research
Use Context
Reported use in in vitro enzymatic, cytotoxicity, and in vivo model-response studies

Epimedokoreanin B: Why Substitution Fails


Epimedokoreanin B cannot be considered interchangeable with other flavonoids due to its unique, quantifiable structure-activity relationship (SAR). The presence of two prenyl groups at specific positions (C8 and C5′) confers a 500-fold increase in inhibitory potency against bacterial neuraminidase compared to its non-prenylated analog luteolin [1]. This differential is not marginal but represents a categorical shift in bioactivity. Furthermore, EKB exhibits a distinct mechanism of action in multiple myeloma cells by directly stabilizing G-quadruplex (G4) structures in oncogene promoters, a target engagement profile not shared by common flavonoids [2]. These data demonstrate that substituting EKB with a structurally similar but less prenylated flavonoid would result in a loss of targeted potency and a fundamentally different biological outcome.

!
Non-prenylated flavonoids (e.g., luteolin)
Prenylation at C8 and C5′ positions may shift inhibition potency; reported 500-fold difference in NA assay context may not transfer to other targets.
!
Common flavonoids without G4 stabilization
G-quadruplex stabilization mechanism reported for EKB may not be replicated by structural analogs lacking this target engagement profile.
!
Other Epimedium prenylflavonoids
AGE formation inhibition ranking may differ; class-level inference cannot guarantee equivalent potency across prenylated analogs.

Epimedokoreanin B: Quantitative Evidence Guide


Bacterial Neuraminidase Inhibition

Epimedokoreanin B exhibits a 500-fold greater inhibitory potency against bacterial neuraminidase (NA) compared to its non-prenylated parent flavonoid, luteolin [1]. This differentiation is quantified by IC50 values in a fluorometric enzyme assay, establishing EKB as one of the most potent natural inhibitors of this virulence-related bacterial enzyme.

Bacterial NA Inhibition
Head-to-head
IC50 0.17 µM500-fold vs luteolin
Supports NA inhibition assay context
Fluorometric assay; comparator luteolin IC50 85.6 µM
Antibacterial Enzyme Inhibition Prenylated Flavonoids

Cytotoxicity in Multiple Myeloma

In a study directly evaluating anti-multiple myeloma (MM) activity, EKB demonstrated potent, dose-dependent cytotoxicity against two established MM cell lines, U266 and RPMI-8226 [1]. The reported IC50 values provide a clear, quantitative benchmark for its potency in this hematological malignancy model, which is linked to a novel mechanism involving stabilization of oncogenic G4 structures.

Cytotoxicity in MM
Head-to-head
IC50 5.28–6.81 µM
Reported cell-model response context
U266 and RPMI-8226 cell lines; vehicle-controlled
Multiple Myeloma Anticancer G-quadruplex

AGE Formation Inhibition

In a study isolating compounds from Epimedii Herba for their ability to inhibit the formation of advanced glycation end-products (AGEs), epimedokoreanin B (compound 4) was identified as having the strongest inhibitory effect among the isolated prenylflavonoids [1]. This finding provides a quantitative rank-order potency advantage over its close structural analogs.

AGE Formation Inhibition
Head-to-head
Ranked most potent among isolated prenylflavonoids
Supports AGE inhibition study context
In vitro CML/CMA formation assay
Diabetic Complications AGE Inhibition Natural Product

In Vivo Tumor Growth Inhibition

EKB has demonstrated in vivo antitumor efficacy in an LM8 tumor-bearing murine model, a widely used model for evaluating cancer therapeutics . Following oral administration of 20 mg/kg thrice weekly for 17 days, a quantifiable reduction in tumor growth was observed. This provides preliminary in vivo proof-of-concept for its anticancer activity, extending beyond in vitro observations.

In Vivo Tumor Growth
Data to verify
20 mg/kg oral dose inhibited tumor growth
Reported in vivo model-response context
LM8 murine model; exact percentage change not available
In Vivo Efficacy Anticancer Pharmacodynamics

Paraptosis Induction in Lung Cancer

EKB induces a non-apoptotic form of cell death characterized as paraptosis, accompanied by autophagosome accumulation, in human NSCLC cell lines A549 and NCI-H292 [1]. This mechanism is distinct from apoptosis and is linked to endoplasmic reticulum (ER) stress and mitochondrial dilation, offering a pathway to overcome apoptosis resistance commonly seen in lung cancer.

Paraptosis Induction
Class-level
Induces ER stress-mediated paraptosis and autophagosome accumulation
Supports non-apoptotic cell death assay context
NSCLC cell lines A549, NCI-H292; 3.13–25 µM
Non-Small Cell Lung Cancer (NSCLC) Paraptosis Autophagy

Autophagic Flux Blockade in TNBC

In triple-negative breast cancer (TNBC) models, EKB disrupts autophagic flux by targeting the MCOLN1/TRPML1 channel, leading to reduced lysosomal acidity and subsequent blockade of autophagosome-lysosome fusion [1]. This results in the accumulation of intracellular oxidants and the promotion of CD8+ T cell infiltration, a mechanism distinct from that observed in lung cancer models.

Autophagic Flux Blockade
Class-level
Targets MCOLN1/TRPML1 channel; blocks autophagosome-lysosome fusion
Supports autophagy-lysosome pathway research
TNBC models; linked to CD8+ T cell infiltration
Triple-Negative Breast Cancer (TNBC) Autophagy Lysosomal Function

Epimedokoreanin B Application Scenarios


Bacterial Virulence & Biofilm Disruption

Given its exceptional potency as a bacterial neuraminidase (NA) inhibitor (IC50 = 0.17 µM, 500-fold more potent than luteolin), Epimedokoreanin B is a premier tool compound for researchers studying bacterial virulence, biofilm formation, and the role of NA in pathogenesis of Streptococcus pneumoniae or Pseudomonas aeruginosa infections [1]. Its use is indicated where high-potency inhibition of this target is required.

G-Quadruplex Targeting in Hematologic Cancers

The documented ability of EKB to stabilize G-quadruplex (G4) structures in key oncogenes (c-Myc, c-KIT, Bcl-2, k-RAS) with resultant cytotoxicity in multiple myeloma cell lines (IC50 values of 5.28 µM and 6.81 µM) [2] positions it as a valuable chemical probe for exploring G4-targeted therapies and the functional consequences of G4 stabilization in hematologic cancers.

Modeling Paraptosis in Lung Cancer

For studies focused on overcoming apoptosis resistance in non-small cell lung cancer (NSCLC), EKB provides a unique tool due to its induction of paraptosis, a form of cell death characterized by ER stress and autophagosome accumulation, rather than classic apoptosis [3]. This makes it particularly relevant for NSCLC models where caspase-dependent apoptosis is suppressed.

Autophagy-Lysosome Modulation in TNBC

In triple-negative breast cancer (TNBC) research, EKB serves as a specific inhibitor of the MCOLN1/TRPML1 channel, which blocks autophagic flux by impairing lysosomal function and subsequently promotes immune cell infiltration [4]. This defined mechanism supports its use in investigating therapeutic strategies that target lysosomal vulnerabilities and immune remodeling in TNBC.

AGE Inhibition for Diabetic Complications

The superior potency of EKB in inhibiting the formation of key advanced glycation end-products (AGEs) such as CML and CMA, compared to other prenylflavonoids from Epimedium [5], makes it a leading candidate for in vitro and in vivo studies aimed at preventing or treating diabetic complications like retinopathy and neuropathy, where AGE accumulation is pathogenic.

Application
Selection Property
Validation Focus
Bacterial virulence & biofilm disruption
NA inhibition assay context
NA enzyme inhibition and biofilm model endpoints
G-quadruplex targeting in hematologic cancers
G4 stabilization and cytotoxicity review
G4 stabilization and multiple myeloma cell-model endpoints
Modeling paraptosis in lung cancer
Non-apoptotic cell death pathway context
ER stress and paraptosis marker validation
Autophagy-lysosome modulation in TNBC
MCOLN1/TRPML1 channel inhibition
Autophagic flux and immune infiltration endpoints
AGE inhibition for diabetic complications
AGE formation inhibition potency ranking
CML/CMA formation and diabetic complication model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedokoreanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.